

Protocol for Assessing TWS119's Effect on $\gamma\delta$ T Cell Proliferation

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Compound of Interest

Compound Name: Tws119

Cat. No.: B1663528

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Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

TWS119 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β), a key negative regulator of the canonical Wnt/ β -catenin signaling pathway.[1][2][3] By inhibiting GSK-3 β , **TWS119** leads to the stabilization and nuclear translocation of β -catenin, which in turn activates the transcription of Wnt target genes.[3][4] The Wnt signaling pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival.[1][4]

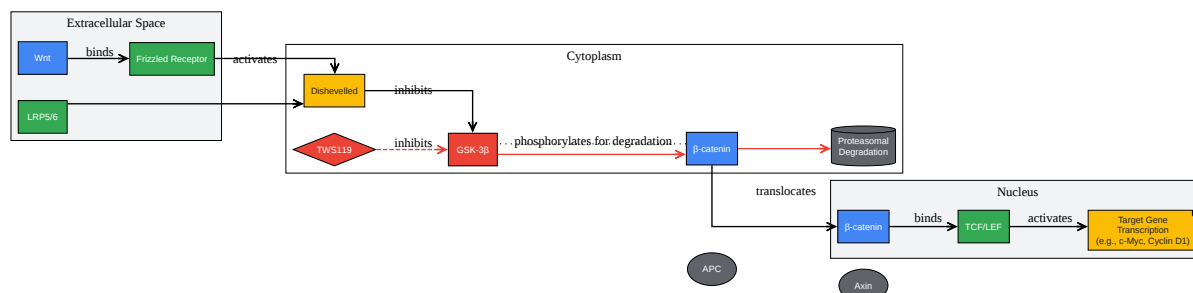
$\gamma\delta$ T cells are a unique subset of T lymphocytes that play a significant role in both innate and adaptive immunity, particularly in immunosurveillance against cancer and infections.[5][6][7] Unlike conventional $\alpha\beta$ T cells, $\gamma\delta$ T cells can recognize and respond to antigens in an MHC-independent manner.[8] Enhancing the proliferation and effector functions of $\gamma\delta$ T cells is a promising strategy for adoptive cell therapy in cancer treatment.[5][6]

Recent studies have indicated that **TWS119** can promote the proliferation and survival of human $\gamma\delta$ T cells.[2][5] This effect is mediated, at least in part, through the activation of the Wnt/ β -catenin and mTOR signaling pathways.[2][5] **TWS119** has also been shown to influence the differentiation of T cells, potentially promoting the generation of memory stem T cell-like phenotypes.[1][4][9]

This document provides a detailed protocol for assessing the effect of **TWS119** on the proliferation of human $\gamma\delta$ T cells isolated from peripheral blood mononuclear cells (PBMCs). The protocol includes methods for cell isolation, culture, **TWS119** treatment, and proliferation analysis using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.

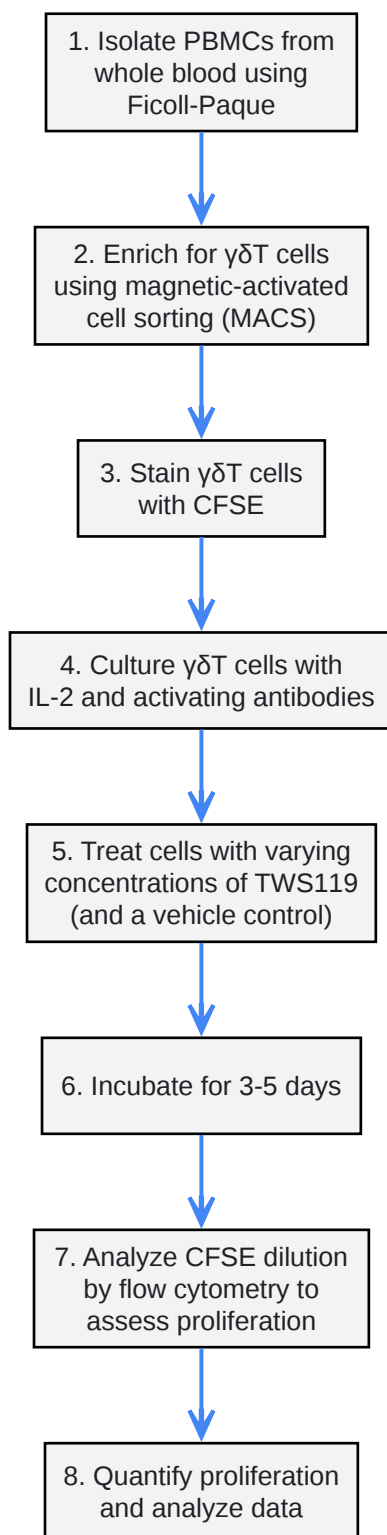
I. Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.



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Caption: **TWS119** inhibits GSK-3 β , activating Wnt signaling.



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Caption: Workflow for assessing **TWS119**'s effect on $\gamma\delta$ T cell proliferation.

II. Materials and Reagents

Reagent/Material	Supplier	Catalog Number
Ficoll-Paque PLUS	GE Healthcare	17-1440-02
Human $\gamma\delta$ T Cell Isolation Kit	Miltenyi Biotec	130-097-895
RPMI 1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS), Heat-Inactivated	Gibco	10270106
Penicillin-Streptomycin (10,000 U/mL)	Gibco	15140122
L-Glutamine (200 mM)	Gibco	25030081
Recombinant Human IL-2	PeproTech	200-02
Anti-human CD3 Antibody (clone OKT3)	BioLegend	317302
Anti-human CD28 Antibody (clone CD28.2)	BioLegend	302902
TWS119	Selleck Chemicals	S1486
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D2650
Carboxyfluorescein succinimidyl ester (CFSE)	BioLegend	423801
Phosphate-Buffered Saline (PBS)	Gibco	10010023
7-Aminoactinomycin D (7- AAD)	BioLegend	420404
Anti-human CD3-PerCP (clone SK7)	BioLegend	344808
Anti-human TCR V δ 2-PE (clone B6)	BioLegend	331208
FACS Tubes	Falcon	352052

III. Experimental Protocols

A. Isolation and Enrichment of Human $\gamma\delta$ T Cells

- **PBMC Isolation:** Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
- **$\gamma\delta$ T Cell Enrichment:** Enrich for $\gamma\delta$ T cells from the isolated PBMCs using a magnetic-activated cell sorting (MACS) system with a human $\gamma\delta$ T Cell Isolation Kit, following the manufacturer's protocol. This kit typically uses a negative selection method to deplete non- $\gamma\delta$ T cells.
- **Purity Check:** Assess the purity of the enriched $\gamma\delta$ T cell population by flow cytometry using anti-human CD3 and anti-human TCR V δ 2 antibodies. A purity of >90% is recommended for subsequent experiments.

B. CFSE Staining for Proliferation Assay

- **Cell Preparation:** Resuspend the enriched $\gamma\delta$ T cells in pre-warmed PBS at a concentration of 1×10^7 cells/mL.
- **CFSE Labeling:** Add CFSE to the cell suspension to a final concentration of 5 μ M.
- **Incubation:** Incubate the cells for 10 minutes at 37°C in the dark.
- **Washing:** Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
- **Final Wash:** Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice more with complete RPMI medium.
- **Resuspension:** Resuspend the CFSE-labeled $\gamma\delta$ T cells in complete RPMI medium at a concentration of 1×10^6 cells/mL.

C. Cell Culture and **TWS119** Treatment

- **Plate Coating** (Optional but recommended for activation): Coat a 96-well flat-bottom plate with anti-human CD3 antibody (1 µg/mL in PBS) overnight at 4°C. Wash the plate twice with sterile PBS before use.
- **Cell Seeding**: Seed the CFSE-labeled γδT cells at 1×10^5 cells per well in the 96-well plate.
- **Activation**: Add soluble anti-human CD28 antibody (1 µg/mL) and recombinant human IL-2 (100 U/mL) to each well to stimulate γδT cell proliferation.
- **TWS119 Preparation**: Prepare a stock solution of **TWS119** in DMSO (e.g., 10 mM). Further dilute the stock solution in complete RPMI medium to create working solutions. The final concentration of DMSO in the culture should be less than 0.1%.
- **TWS119 Treatment**: Add different concentrations of **TWS119** to the designated wells. A suggested concentration range is 0.5 µM, 1 µM, 2 µM, and 4 µM.[2] Include a vehicle control group treated with the same concentration of DMSO as the highest **TWS119** concentration group.
- **Incubation**: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 3 to 5 days.

D. Flow Cytometry Analysis

- **Cell Harvesting**: After the incubation period, gently resuspend the cells and transfer them to FACS tubes.
- **Washing**: Wash the cells once with PBS.
- **Surface Staining**: Stain the cells with anti-human CD3-PerCP and anti-human TCR Vδ2-PE antibodies for 30 minutes at 4°C in the dark to confirm the γδT cell population.
- **Viability Staining**: Wash the cells and resuspend them in FACS buffer. Add 7-AAD to each tube 5-10 minutes before analysis to exclude dead cells.
- **Data Acquisition**: Acquire data on a flow cytometer. Collect at least 50,000 events in the live, single-cell gate.

- Data Analysis:
 - Gate on the live, single, CD3+, and TCR V δ 2+ cell population.
 - Analyze the CFSE fluorescence intensity of this population. Unproliferated cells will have a high CFSE intensity. With each cell division, the CFSE intensity will halve, resulting in distinct peaks.
 - Quantify the percentage of divided cells and the proliferation index using appropriate software (e.g., FlowJo, FCS Express).

IV. Data Presentation

The following table summarizes hypothetical quantitative data from a representative experiment.

Treatment Group	TWS119 Conc. (μ M)	% Divided Cells (Day 4)	Proliferation Index (Day 4)	% Viability (Day 4)
Unstimulated Control	0	5.2 \pm 1.1	1.05 \pm 0.03	92.5 \pm 2.3
Stimulated (Vehicle)	0 (0.04% DMSO)	65.8 \pm 4.5	2.8 \pm 0.2	88.1 \pm 3.1
TWS119	0.5	75.3 \pm 3.9	3.2 \pm 0.3	89.5 \pm 2.8
TWS119	1.0	82.1 \pm 5.2	3.8 \pm 0.4	90.2 \pm 2.5
TWS119	2.0	85.6 \pm 4.8	4.1 \pm 0.3	87.9 \pm 3.5
TWS119	4.0	70.2 \pm 6.1	3.5 \pm 0.5	75.4 \pm 4.2

Data are presented as mean \pm standard deviation (n=3).

V. Expected Results and Troubleshooting

- Expected Results: It is expected that **TWS119** will enhance the proliferation of activated $\gamma\delta$ T cells in a dose-dependent manner, up to an optimal concentration.[2][5] At higher concentrations, **TWS119** may exhibit inhibitory effects on proliferation or induce cytotoxicity.

[4][10] The proliferation index and the percentage of divided cells should increase with **TWS119** treatment compared to the vehicle control.

- Troubleshooting:
 - Low Proliferation in Stimulated Control: Ensure that the activating antibodies and IL-2 are at their optimal concentrations. Check the viability and purity of the initial $\gamma\delta$ T cell population.
 - High Cell Death: High concentrations of **TWS119** or DMSO can be toxic. Perform a dose-response curve to determine the optimal non-toxic concentration of **TWS119**. Ensure the final DMSO concentration is below 0.1%.
 - Poor CFSE Resolution: Ensure proper CFSE staining and quenching. Acquire a sufficient number of events during flow cytometry.

This protocol provides a robust framework for investigating the effects of **TWS119** on $\gamma\delta$ T cell proliferation. The results will contribute to a better understanding of the role of Wnt signaling in $\gamma\delta$ T cell biology and may inform the development of novel strategies for $\gamma\delta$ T cell-based immunotherapies.

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